4',5-Di-O-acetyl Genistein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

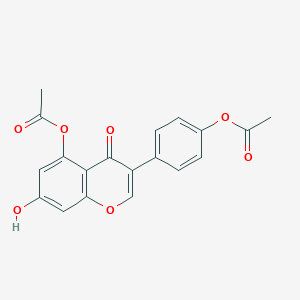

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chromen-4-one core with acetyloxy and hydroxy functional groups. The molecular formula of this compound is C19H14O7, and it has a molecular weight of 354.3 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of hydroxy groups on a chromen-4-one derivative. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Substitution Reactions: Ferrier Rearrangement

This compound participates in Ferrier rearrangements , a class of reactions enabling the synthesis of glycoside derivatives. When reacted with 3-bromopropanol under controlled conditions, it forms 2,3-unsaturated bromoalkylglycosides (Fig. 1). These products are valuable intermediates for further functionalization in synthetic chemistry .

| Reaction Type | Reagents/Conditions | Products | Key Applications |

|---|---|---|---|

| Ferrier Rearrangement | 3-Bromopropanol, acid catalysis | 2,3-Unsaturated bromoalkylglycosides | Synthesis of bioactive glycosides |

Fig. 1: Substitution via Ferrier rearrangement.

Reductive Modifications

Reduction of the acetyl groups or chromene double bond is theoretically feasible:

-

Deacetylation : Catalytic hydrogenation (e.g., H₂/Pd) or basic hydrolysis could regenerate free phenolic hydroxyl groups.

-

Chromene Saturation : Hydrogenation might reduce the 2,3-double bond, altering bioactivity.

No peer-reviewed data confirms these pathways for 4',5-Di-O-acetyl Genistein; mechanistic studies are needed.

Hydrolytic Stability

The acetyl groups are susceptible to base- or enzyme-catalyzed hydrolysis , reverting to genistein. This property is critical for prodrug designs aiming to release the active aglycone in physiological environments.

Synthetic Utility

The compound serves as a protected intermediate in organic synthesis:

-

Selective Functionalization : Acetylation shields phenolic -OH groups, enabling targeted reactions at other sites.

-

Glycosylation : Facilitates sugar moiety attachments for generating glycosylated analogs with enhanced solubility.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antiproliferative Effects:

4',5-Di-O-acetyl Genistein exhibits significant antiproliferative properties against various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been reported to inhibit cell proliferation by affecting the G1 phase of the cell cycle without causing DNA damage, making it a promising candidate for cancer therapy .

Mechanisms of Action:

The mechanisms through which this compound operates include:

- Inhibition of Kinases: It inhibits various kinases involved in cell cycle regulation, leading to cell cycle arrest .

- Activation of Apoptosis Pathways: The compound enhances the activity of caspases, promoting apoptotic cell death in cancer cells .

- Modulation of NF-κB Signaling: this compound has been shown to suppress NF-κB activation, which is crucial for cancer cell survival and proliferation .

Cancer Treatment

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against breast cancer cells (MCF-7) and prostate cancer cells (DU145), where it induced apoptosis and inhibited cell growth .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Byczek et al. (2013) | HCT116 | Antiproliferative | Cell cycle arrest at G1 phase |

| Luo et al. (2014) | LoVo | Induced apoptosis | Inhibition of NF-κB pathway |

| Dhandayuthapani et al. (2013) | HeLa | Apoptosis induction | Caspase activation |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation in various cellular models .

Nutritional Applications

In dietary studies, genistein derivatives like this compound have been evaluated for their effects on nutrient absorption and mineral status in animal models, indicating potential benefits in enhancing nutrient utilization .

Wirkmechanismus

The mechanism of action of [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets. The acetyloxy and hydroxy groups play a crucial role in its binding to enzymes and receptors. The chromen-4-one core can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[5-Acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate: Similar in structure but with a methoxy group instead of a hydroxy group.

[7-Acetyloxy-2-(3,4-diacetyloxyphenyl)-5-hydroxy-4-oxochromen-3-yl] acetate: Contains additional acetyloxy groups on the phenyl ring.

Uniqueness

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of acetyloxy and hydroxy groups on the chromen-4-one core allows for versatile reactivity and interaction with various molecular targets.

Biologische Aktivität

4',5-Di-O-acetyl Genistein is a derivative of genistein, a well-known isoflavonoid primarily found in soy products. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₉H₁₈O₈

- Molecular Weight : 386.34 g/mol

- CAS Number : 1105697-83-3

This compound exhibits several mechanisms that contribute to its biological activity:

- Estrogenic Activity : Similar to genistein, this compound may bind to estrogen receptors, influencing gene expression related to cell proliferation and differentiation. Studies have shown that genistein and its derivatives can exhibit estrogenic effects in MCF-7 breast cancer cells, promoting cell growth and proliferation .

- Antioxidant Properties : The acetylation of genistein enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. This inhibition is vital for managing inflammatory diseases and conditions .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the effects of this compound on different biological models:

- Breast Cancer Cell Lines : In vitro studies using MCF-7 cells demonstrated that this compound significantly increased cell proliferation at certain concentrations while also inducing apoptosis at higher doses. This dual effect suggests a potential therapeutic window for its use in breast cancer treatment .

- Diabetes Models : In diabetic mouse models, administration of this compound led to improved insulin sensitivity and reduced inflammation markers such as MCP-1 and ICAM-1. These findings indicate its potential role in managing diabetes-related complications .

- Neuroprotection : Research has shown that this compound may protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its applicability in neurodegenerative disease models .

Eigenschaften

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.